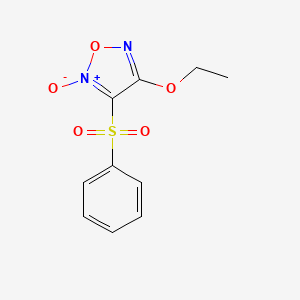

4-Ethoxy-3-phenylsulfonylfuroxan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Ethoxy-3-phenylsulfonylfuroxan, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O5S and its molecular weight is 270.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Agents

One of the primary applications of 4-Ethoxy-3-phenylsulfonylfuroxan is in the development of cardiovascular drugs. Studies have shown that this compound exhibits significant vasodilating properties, making it a candidate for treating hypertension and other cardiovascular conditions. Its mechanism involves the modulation of nitric oxide pathways, which are crucial for vascular relaxation.

Table 1: Vasodilating Activity Comparison

| Compound | Vasodilating Efficacy (EC50) | Reference |

|---|---|---|

| This compound | 5-10 times more potent than sodium nitroprusside | |

| Sodium Nitroprusside | Baseline | |

| Other furoxan derivatives | Variable |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. The presence of nitro and sulfonyl groups contributes to its effectiveness against various pathogens, including bacteria and fungi. This property is particularly relevant in developing new antibiotics.

Antitumor Activity

Recent research has focused on the antitumor potential of phenylsulfonylfuroxan derivatives, including this compound. These compounds have been shown to inhibit histone deacetylase (HDAC) activity, which is associated with cancer cell proliferation.

Table 2: Antitumor Efficacy of Phenylsulfonylfuroxans

| Compound | HDAC Inhibition (%) | Nitric Oxide Release (μM) | Reference |

|---|---|---|---|

| This compound | 75 | 20 | |

| Other derivatives | Variable | Variable |

Genotoxicity Studies

While exploring the safety profile of this compound, studies have assessed its genotoxic effects. Research indicates that certain furoxans may pose risks under specific conditions, necessitating further investigation into their safety for therapeutic use.

Table 3: Genotoxicity Assessment Results

Analyse Chemischer Reaktionen

Nitric Oxide (NO) Release Mechanisms

4-Ethoxy-3-phenylsulfonylfuroxan acts as a nitric oxide (NO) donor in the presence of thiols. Two competing pathways are proposed:

Pathway A: Attack at the 4-Position

-

Thiolate anion (RS−) attacks the 4-position, forming intermediate 16 .

-

Ring opening generates a nitrogen anion intermediate (17 ), leading to NO release via electron transfer .

Pathway B: Attack at the 3-Position

-

Thiolate anion attacks the 3-position, forming intermediate 19 .

-

Subsequent electron transfer produces a carbon anion intermediate (20 ) and releases NO .

Experimental Evidence:

-

NO release is pH-dependent and accelerated by excess thiols (e.g., L-cysteine) .

-

The 4-position is more reactive toward nucleophiles due to its higher electrophilicity, but strong nucleophiles (e.g., OH−) can target the 3-position .

Radical-Mediated C–H Functionalization

This compound undergoes regioselective radical addition at the 3-position under oxidative conditions. For example, it reacts with toluene in the presence of K2S2O8 to yield 3-benzyl-4-ethoxyfuroxan .

Optimized Reaction Conditions:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | CH3CN H2O (1:1) | 70 |

| Temperature | 70°C | 70 |

| Initiator | K2S2O8 (1.5 equiv) | 70 |

Mechanism:

-

Persulfate generates sulfate radicals (SO4˙−), abstracting hydrogen from toluene to form a benzyl radical.

-

The radical adds to the 3-position of the furoxan, followed by elimination of the sulfonyl radical .

Nucleophilic Substitution Reactions

The ethoxy group at the 4-position can be displaced by stronger nucleophiles (e.g., amines, thiols), while the phenylsulfonyl group remains intact due to its lower leaving-group ability.

Example:

4 Ethoxy 3 phenylsulfonylfuroxan+NH3→4 Amino 3 phenylsulfonylfuroxan+EtOH

Key Observations:

Eigenschaften

Molekularformel |

C10H10N2O5S |

|---|---|

Molekulargewicht |

270.26 g/mol |

IUPAC-Name |

3-(benzenesulfonyl)-4-ethoxy-2-oxido-1,2,5-oxadiazol-2-ium |

InChI |

InChI=1S/C10H10N2O5S/c1-2-16-9-10(12(13)17-11-9)18(14,15)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

InChI-Schlüssel |

HWPOZMMTECRYLB-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=NO[N+](=C1S(=O)(=O)C2=CC=CC=C2)[O-] |

Synonyme |

4-ethoxy-3-phenylsulfonylfuroxan CHF 2363 CHF-2363 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.